N-(3-Chlorophenyl)-1H-indole-3-carboxamide
Description
N-(3-Chlorophenyl)-1H-indole-3-carboxamide within the Indole (B1671886) Carboxamide Chemical Class
Indole-3-carboxamides are a significant subclass of indole derivatives, distinguished by the presence of a carboxamide functional group (-C(=O)N-) at the 3-position of the indole nucleus. This arrangement provides a versatile scaffold for chemical modifications, allowing for the exploration of a wide range of biological activities. The nitrogen atom of the carboxamide can be substituted with various aryl or alkyl groups, leading to a diverse library of compounds. This compound is one such derivative, where the substituent is a phenyl ring bearing a chlorine atom at the meta position. The electronic and steric properties of this substituent can influence the molecule's interaction with biological targets.
Historical Perspective and Emerging Research Significance of Indole Derivatives in Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, being a core component of many natural and synthetic biologically active compounds. Historically, the study of indole derivatives began with the investigation of natural products, such as the amino acid tryptophan and the plant hormone auxin. This led to the discovery of a vast array of indole alkaloids with potent pharmacological activities.
In recent decades, the focus has expanded to the synthetic exploration of novel indole derivatives. The indole carboxamide moiety, in particular, has gained prominence as a key pharmacophore in the development of new therapeutic agents. Researchers have demonstrated that compounds belonging to this class exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This has fueled ongoing research into the synthesis and biological evaluation of new indole carboxamide analogues.
Scope and Research Orientations for the Compound and Related Analogues
Research into this compound and its analogues is primarily driven by the quest for novel therapeutic agents with improved efficacy and selectivity. The key research orientations for this class of compounds include:
Antimicrobial Activity: A significant area of investigation is the potential of indole-3-carboxamide derivatives as antimicrobial agents. Studies on related compounds have shown that variations in the substituent on the carboxamide nitrogen can modulate their activity against a range of bacterial and fungal pathogens.
Anticancer Properties: The indole nucleus is a common feature in many anticancer drugs. Research is ongoing to explore the potential of N-aryl indole-3-carboxamides, including the 3-chloro analogue, as cytotoxic agents against various cancer cell lines. The mechanism of action is often related to the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.
Enzyme Inhibition: The specific structural features of this compound make it a candidate for targeting specific enzymes involved in disease pathways. The nature and position of the substituent on the phenyl ring can be fine-tuned to achieve selective inhibition of enzymes such as kinases or polymerases.
Detailed research findings on the specific biological activities of this compound are not extensively documented in publicly available literature, suggesting it may be a novel compound or a subject of ongoing proprietary research. However, the broader research context of indole-3-carboxamides provides a strong rationale for its investigation as a potential bioactive molecule.
Chemical and Physical Properties of a Related Isomer: N-(2-Chlorophenyl)-1H-indole-3-carboxamide
Due to the limited availability of specific data for this compound, the following table presents the known properties of its close isomer, N-(2-Chlorophenyl)-1H-indole-3-carboxamide, which can serve as a reference. nih.govchemicalbook.com It is important to note that the change in the chlorine's position from ortho to meta will result in different physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClN₂O |
| Molecular Weight | 270.71 g/mol |
| CAS Number | 61788-27-0 |
| IUPAC Name | N-(2-chlorophenyl)-1H-indole-3-carboxamide |
| Synonyms | Compound H, 1H-Indole-3-carboxamide, N-(2-chlorophenyl)- |
Structure
3D Structure
Properties
CAS No. |
26977-43-5 |
|---|---|
Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C15H11ClN2O/c16-10-4-3-5-11(8-10)18-15(19)13-9-17-14-7-2-1-6-12(13)14/h1-9,17H,(H,18,19) |
InChI Key |
ITJFQGFVPSQLAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Approaches to the Indole (B1671886) Carboxamide Core Synthesis
The indole carboxamide core is a versatile structure found in numerous biologically active compounds. rsc.orgarkat-usa.org Its synthesis relies on robust and efficient chemical reactions that allow for the construction of the bicyclic indole system and the introduction of the carboxamide functionality.
The formation of the amide bond is one of the most frequently performed reactions in medicinal chemistry. asiaresearchnews.comhepatochem.com It typically involves the condensation of a carboxylic acid with an amine. hepatochem.comnumberanalytics.com Since direct condensation requires high temperatures that may not be suitable for complex molecules, a wide variety of coupling reagents have been developed to activate the carboxylic acid for reaction under milder conditions. numberanalytics.comchemistrysteps.com
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used activating agents. hepatochem.comchemistrysteps.compeptide.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the amide bond. chemistrysteps.com To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comnih.govrsc.org
Other classes of coupling reagents include phosphonium (B103445) salts, like Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com These reagents are known for their high efficiency, even with sterically hindered or electronically deficient substrates. rsc.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Key Features |
|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproducts can be challenging to remove (DCC) or water-soluble (EDC). chemistrysteps.compeptide.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, but can be toxic. |
| Uronium/Aminium Salts | HATU, HBTU | Excellent for difficult couplings, fast reaction rates. |
| Other | Acyl Fluorides | Effective for hindered substrates and electron-deficient amines where other methods may fail. rsc.org |
Functionalization strategies often involve protecting the indole nitrogen, for example as an N-sulfonyl or N-carbamoyl derivative, to modulate reactivity and direct substitution to the desired position. Subsequent carboxylation at the C3 position can be achieved using various reagents, such as chloroform/alkali (Reimer-Tiemann reaction) followed by oxidation, or by lithiation at C3 followed by quenching with carbon dioxide.
Synthesis of N-(3-Chlorophenyl)-1H-indole-3-carboxamide and Related Halogenated Analogues
The direct synthesis of this compound involves the coupling of 1H-indole-3-carboxylic acid with 3-chloroaniline (B41212). The choice of reaction conditions and reagents is pivotal to achieving a high yield and purity of the final product.
A common and effective method for synthesizing N-aryl indole carboxamides is the EDC-mediated coupling reaction. nih.gov In a typical procedure, 1H-indole-3-carboxylic acid is dissolved in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). To this solution, EDC and often an additive like HOBt are added to form the active ester intermediate. researchgate.net Subsequently, 3-chloroaniline is added to the reaction mixture, which then proceeds to form the desired amide bond. A tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is frequently used to scavenge the acid produced during the reaction. nih.gov
The reaction generally proceeds at room temperature and is stirred for several hours to overnight to ensure completion. nih.gov Work-up typically involves washing the organic layer with aqueous acid and base to remove unreacted starting materials and byproducts, followed by purification using column chromatography or recrystallization.
Table 2: Example Conditions for EDC-Mediated Synthesis
| Reactant A | Reactant B | Coupling System | Solvent | Base | Typical Yield |
|---|---|---|---|---|---|
| 1H-indole-3-carboxylic acid | 3-chloroaniline | EDC, HOBt | DMF | DIPEA | Moderate to high nih.govresearchgate.net |
| 1H-indole-2-carboxylic acid | Various amines | DCC, DMAP | CH2Cl2 | - | Good nih.gov |
Regioselectivity is a key consideration in the synthesis of substituted indoles. The target compound requires the carboxamide group to be specifically at the C3 position of the indole ring. Using 1H-indole-3-carboxylic acid as a starting material ensures the correct regiochemistry of the final product. Alternative synthetic strategies that build the indole ring, such as the Fischer or Bischler-Möhlau synthesis, must be designed to yield the 3-substituted isomer.
When synthesizing halogenated analogues, the position of the halogen on the N-phenyl ring is determined by the choice of the aniline (B41778) precursor. For example, to synthesize the N-(2-chlorophenyl) or N-(4-chlorophenyl) isomers, one would use 2-chloroaniline (B154045) or 4-chloroaniline, respectively, in the coupling reaction. chemicalbook.com The synthesis of analogues with halogens on the indole ring would require starting with a correspondingly substituted indole-3-carboxylic acid, for instance, 5-chloro-1H-indole-3-carboxylic acid. The synthesis of such precursors often involves the electrophilic halogenation of the indole ring, which must be controlled to achieve the desired regioselectivity. mdpi.com
Structural Modifications and Derivatization for Pharmacological Exploration
The this compound scaffold serves as a valuable starting point for further structural modifications to explore its pharmacological potential. nih.gov Derivatization can be carried out at several positions on the molecule to investigate structure-activity relationships (SAR).
Key positions for modification include:
The Indole Nitrogen (N1): Alkylation, arylation, or acylation at the N1 position can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. researchgate.net
The Indole Ring: Introduction of various substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) at the C4, C5, C6, or C7 positions can modulate electronic properties and steric bulk, influencing binding affinity to biological targets. nih.gov
The Phenyl Ring: The position and nature of the substituent on the N-phenyl ring can be varied. Replacing the 3-chloro group with other halogens (fluoro, bromo) or with other electron-withdrawing or electron-donating groups can fine-tune the molecule's activity. mdpi.com
The Carboxamide Linker: While less common, modifications to the amide linker itself could be explored, although this would represent a more significant departure from the core structure.
These structural modifications are essential in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For instance, a series of indole-3-carboxamide derivatives were synthesized and evaluated for antioxidant activity, revealing that different substituents on the amide nitrogen led to varied biological effects. ox.ac.ukresearchgate.net
N-Substitution of the Indole Moiety
The nitrogen atom of the indole ring is a common site for substitution, offering a straightforward approach to introduce a variety of functional groups. These modifications can significantly impact the molecule's physicochemical properties.
N-Alkylation: The introduction of alkyl groups at the N-1 position of the indole ring can be achieved through standard alkylation reactions. This typically involves the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
N-Arylation: More complex modifications, such as the introduction of aryl groups, can be accomplished using transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often employing ligands like N,N'-dimethylethylenediamine (DMEDA), is a well-established method. nih.gov Palladium-catalyzed methods also offer a versatile route to N-arylindoles. Furthermore, transition-metal-free approaches, such as nucleophilic aromatic substitution using highly activated aryl fluorides, provide an alternative synthetic pathway. nih.gov Aza-Michael addition followed by aromatization represents another innovative, metal-free strategy for N-arylation. nih.gov
| Modification | Reagents and Conditions | Expected Outcome |
| N-Methylation | 1. NaH, DMF; 2. CH3I | Introduction of a methyl group at the N-1 position. |
| N-Benzylation | 1. K2CO3, Acetone; 2. Benzyl bromide | Attachment of a benzyl group to the indole nitrogen. |
| N-Arylation (Cu-catalyzed) | Aryl halide, CuI, DMEDA, Base (e.g., K2CO3), Solvent (e.g., DMF) | Formation of an N-aryl bond. |
| N-Arylation (Pd-catalyzed) | Aryl halide, Pd catalyst, Ligand, Base, Solvent | Versatile method for introducing various aryl groups. |
| N-Arylation (Metal-free) | Activated aryl fluoride, Base (e.g., NaH), Solvent (e.g., DMF) | N-arylation without the need for a metal catalyst. |
Phenyl Ring Substitutions and Linker Variations
Modifications to the 3-chlorophenyl group and the carboxamide linker are crucial for fine-tuning the molecule's interactions with biological targets.
Phenyl Ring Substitutions: The electronic and steric properties of the phenyl ring can be altered by introducing additional substituents. The synthesis of such analogs would typically start from a substituted aniline. For instance, the reaction of indole-3-carboxylic acid with various substituted anilines (e.g., 3-fluoroaniline, 3-methoxyaniline) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt) would yield the corresponding substituted N-phenyl-1H-indole-3-carboxamides. researchgate.netderpharmachemica.com
| Modification | Synthetic Approach | Rationale |
| Phenyl Ring Substitution | Amide coupling of indole-3-carboxylic acid with a substituted aniline. | To probe the effect of different electronic and steric environments on the phenyl ring. |
| Amide to Amine Linker | Reduction of the carboxamide with LiAlH4. | To introduce conformational flexibility. |
| Alternative Linkers (e.g., Sulfonamide) | Reaction of indole-3-sulfonyl chloride with 3-chloroaniline. | To explore different hydrogen bonding patterns and geometries. |
Indole Ring Modifications (e.g., at C3, C5)
The indole scaffold itself offers several positions for substitution, allowing for the introduction of diverse chemical functionalities.
Modifications at the C3-Position: While the core structure is an indole-3-carboxamide, derivatization at this position can involve the synthesis of analogs with different functional groups. For instance, the synthesis of 3-substituted phenyl indoles can be achieved through palladium-catalyzed cross-coupling reactions between an indole and a halobenzene. nih.govgoogle.com This approach could be adapted to synthesize analogs where the carboxamide is replaced by a substituted phenyl ring.
Modifications at the C5-Position: The C5-position of the indole ring is another accessible site for modification. For instance, a nitro group can be introduced at the C5-position via nitration of the indole core. This nitro group can then serve as a handle for further functionalization, such as reduction to an amine, which can then be acylated or alkylated. The synthesis of 5-carboxamide derivatives has also been reported, providing another point of diversification.
| Modification | Synthetic Approach | Potential Functional Groups |
| C3-Position | Palladium-catalyzed cross-coupling of a C3-haloindole with a boronic acid (Suzuki coupling). | Aryl, heteroaryl groups. |
| C5-Position (Nitration) | Nitration using a nitrating agent (e.g., HNO3/H2SO4). | Nitro group, which can be reduced to an amine for further derivatization. |
| C5-Position (Carboxamide) | Synthesis starting from a 5-carboxyindole derivative. | Amides with various substituents. |
Based on the conducted research, there is currently insufficient publicly available scientific literature within the search results to provide specific details on the biological and pharmacological activities of the exact compound This compound as per the requested outline.
While the broader class of indole-3-carboxamide derivatives has been investigated for various therapeutic potentials, including anti-cancer, antimicrobial, and antiviral properties, the specific research findings detailing activity against malignant cell lines, kinase inhibition profiles, histone deacetylase modulation, antimicrobial spectrum, or antiviral activities for this compound are not available in the provided search results.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for each specified subsection. Fulfilling the request would require extrapolating data from related but distinct molecules, which would be scientifically inappropriate and violate the strict instruction to focus solely on the specified compound.
Biological Activities and Pharmacological Potentials
Anti-Infective and Anti-Parasitic Investigations
Antileishmanial Potentials
Similar to its antiplasmodial activity, the antileishmanial potential of N-(3-Chlorophenyl)-1H-indole-3-carboxamide has not been reported in the accessible scientific literature. Studies on related structural classes, such as β-carboline-oxazoline derivatives, N-substituted indole (B1671886) derivatives, and other heterocyclic compounds, have shown activity against Leishmania species. researchgate.netresearchgate.netnih.govscielo.brnih.gov. However, these findings cannot be extrapolated to this compound, and its efficacy against leishmaniasis is unknown.
Neuropharmacological and Receptor Modulation Studies
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
There is no available data from scientific studies investigating the inhibitory effects of this compound on cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While various carbamates and other heterocyclic structures have been evaluated as cholinesterase inhibitors, research on this specific indole-3-carboxamide derivative has not been published nih.govnih.govmdpi.com.
Analgesic Properties and Related Receptor Interactions (e.g., Glycine Transporter 2, Purine Receptor P2X3)
The analgesic properties of this compound have not been documented in the scientific literature. Furthermore, there are no reports of its interaction with key pain-related targets such as the Glycine Transporter 2 (GlyT2) or the Purine Receptor P2X3 nih.govtandfonline.comtandfonline.comnih.govnih.govnih.govscispace.comresearchgate.net. The potential for this compound to act as an analgesic is therefore undetermined.
Other Neurotransmitter System Engagement (e.g., 5-HT6 Receptor, Dopamine D3 Receptor)
Investigations into the interaction of this compound with other neurotransmitter systems, including the serotonin 5-HT6 receptor and the dopamine D3 receptor, have not been reported. While other indole-containing compounds and various carboxamide derivatives have been explored for their activity at these receptors, no specific data exists for this compound nih.govmdpi.comnih.govnih.govacs.orgacs.orgnih.govfrontiersin.org.
Antioxidant and Anti-inflammatory Research
The antioxidant and anti-inflammatory properties of indole derivatives are of significant interest due to the role of oxidative stress and inflammation in a multitude of pathological conditions.
While specific studies detailing the radical scavenging activities of this compound are limited, the broader class of indole-2 and indole-3-carboxamide derivatives has been shown to possess excellent antioxidant properties, with a notable capacity for scavenging hydroxyl radicals rjptonline.org. The general antioxidant potential of various indole derivatives has been assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay nih.govmdpi.comscirp.org. The mechanism of action is often attributed to the ability of the indole ring to donate a hydrogen atom, thereby neutralizing free radicals rjptonline.org.
Research into a series of N-substituted indole-3-carboxamides has shed light on their potential to inhibit key pathways of oxidative stress nih.govtandfonline.com. A notable study investigated the in vitro antioxidant effects of novel N-substituted indole-3-carboxamides on rat liver microsomal NADPH-dependent lipid peroxidation and their ability to scavenge free radicals by inhibiting superoxide anion formation nih.govtandfonline.com.
The findings from this research indicated that halogenated compounds within this series were generally more active than their non-halogenated counterparts in inhibiting superoxide dismutase (SOD) activity nih.govtandfonline.com. Specifically, compounds with halo substituents at both the ortho- and para-positions of the N-phenyl ring demonstrated 100% inhibition of SOD at a concentration of 10⁻³ M nih.govtandfonline.com. While the study did not provide specific data for this compound, the general trend suggests that the presence of a chlorine atom on the phenyl ring could contribute to its antioxidant capacity.
However, the same study reported that none of the tested N-substituted indole-3-carboxamide derivatives had a significant inhibitory effect on the level of lipid peroxidation nih.gov. This suggests a degree of selectivity in their antioxidant action, with a more pronounced effect on superoxide anion scavenging than on inhibiting lipid peroxidation.
Table 1: Inhibitory Effects of Selected N-substituted Indole-3-carboxamides on Superoxide Dismutase (SOD) Activity and Lipid Peroxidation (LP)
| Compound | Substitution | SOD Inhibition (%) at 10⁻³ M | LP Inhibition (%) at 10⁻³ M |
|---|---|---|---|
| Compound 4 | 1-benzyl-N-(2,4-dichlorobenzyl) | 100 | Not Significant |
| Compound 5 | 1-benzyl-N-(2,4-difluorobenzyl) | 100 | 51 |
| Compound 8 | 1-(p-fluorobenzyl)-N-(p-fluorobenzyl) | 84 | Not Significant |
| Compound 9 | 1-(p-fluorobenzyl)-N-(2,4-dichlorobenzyl) | 100 | Not Significant |
Data sourced from a study on N-substituted indole-3-carboxamides nih.govtandfonline.com.
Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor in the cellular response to low oxygen levels and plays a significant role in inflammation and cancer nih.gov. While direct evidence linking this compound to the modulation of HIF-1 signaling is not yet available, other synthetic indole derivatives have been investigated as potential HIF-1α inhibitors nih.gov. For instance, newly synthesized Indolephenoxyacetamide (IPA) analogs have been shown to target HIF-1α, leading to anti-angiogenic effects and suppression of solid tumors nih.gov. Given the structural similarities, it is plausible that this compound could also interact with the HIF-1 pathway, but this remains an area for future investigation.
Metabolic and Other Systemic Effects
Beyond its potential antioxidant and anti-inflammatory roles, the indole-3-carboxamide scaffold has been explored for its effects on metabolic disorders.
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Research into the anti-hyperlipidemic properties of indole derivatives has primarily focused on the indole-2-carboxamide scaffold nih.govnih.govresearchgate.net. Studies on novel N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides have demonstrated significant reductions in plasma triglyceride and total cholesterol levels in animal models of hyperlipidemia nih.govresearchgate.net. While these findings are promising for the broader class of indole carboxamides, specific investigations into the anti-hyperlipidemic effects of this compound are needed to ascertain its potential in this therapeutic area.
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The potential role of indole derivatives in bone metabolism is an emerging area of research. While there is no direct research on the anti-osteoporosis activity of this compound, a review on indole-3-propionic acid, a tryptophan metabolite, highlights its pivotal role in promoting osteoblast differentiation and inhibiting osteoclast formation, thereby contributing to bone health nih.gov. This suggests that the indole core may have favorable properties for bone metabolism. However, dedicated studies are required to explore whether this compound possesses any anti-osteoporotic potential.
Mechanism of Action and Molecular Target Elucidation
Identification and Validation of Molecular Targets
The indole-3-carboxamide scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. For N-(3-Chlorophenyl)-1H-indole-3-carboxamide, research into its specific molecular interactions is ongoing, with current knowledge largely derived from studies of the broader class of N-aryl indole-3-carboxamides and closely related analogues.
While specific receptor binding studies for this compound are not extensively detailed in publicly available literature, the indole-carboxamide class of compounds has been noted for its potential to interact with various receptors. For instance, certain indole (B1671886) carboxamide derivatives have been synthesized and evaluated as Na+/H+ exchanger inhibitors nih.gov. The characterization of these interactions typically involves assessing the binding affinity and mode of interaction with the receptor's binding pocket. The 3-chlorophenyl moiety and the indole core are key pharmacophoric features that dictate the nature and specificity of these interactions.
The interaction of indole-3-carboxamide derivatives with enzyme active sites is a significant area of investigation. A notable example within this chemical class is the inhibition of kinases. Patents have been filed for indole carboxamide compounds as useful kinase inhibitors google.com. Furthermore, the incorporation of a 1H-indole-1-carboxamide scaffold onto aryl-urea compounds has been shown to enhance potency and selectivity for VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis wikipedia.org. While the specific enzyme targets of this compound are yet to be fully elucidated, the existing data on related compounds suggest that it may act as an inhibitor of one or more protein kinases.
Another area of interest is the potential for these compounds to inhibit other enzymes. For example, various indole derivatives have been explored for their inhibitory activity against a range of enzymes critical for pathogen survival or disease progression acs.org.
Cellular and Biochemical Pathway Interventions
The engagement of this compound with its molecular targets can precipitate a cascade of downstream effects, leading to the modulation of critical cellular and biochemical pathways.
While direct evidence of this compound modulating Akt phosphorylation is not yet established, the known role of indole-based compounds as kinase inhibitors suggests a potential for interference with signal transduction pathways. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Given that related indole derivatives have been investigated as inhibitors of receptor tyrosine kinases that can activate this pathway, it is plausible that this compound could indirectly or directly affect Akt phosphorylation. Further research is required to confirm and characterize this potential mechanism.
The ability of this compound and its analogues to inhibit fundamental cellular processes has been a key area of research.
Inhibition of Cell Proliferation: Studies on closely related isomers have provided significant insights into the antiproliferative potential of this class of compounds. Specifically, N-(4-chlorophenyl)-1H-indole-2-carboxamide has been shown to inhibit the proliferation of Saos-2 osteosarcoma cells in a dose- and time-dependent manner researchgate.netactaoncologicaturcica.comresearchgate.net. This cytotoxic effect highlights the potential of N-(chlorophenyl)-1H-indole-carboxamides as a scaffold for the development of anticancer agents. The data from these studies indicate a clear inhibitory effect on cell viability at various concentrations.
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Inhibited cell proliferation in a dose- and time-dependent manner. | researchgate.netactaoncologicaturcica.comresearchgate.net |
Inhibition of Alphavirus Replication: The antiviral potential of indole derivatives has been recognized against a range of viruses. While specific studies on the effect of this compound on alphavirus replication are not prominent, the broader class of indole compounds has been investigated for antiviral activities. For instance, other N-aryl substituted carboxamides have been identified as inhibitors of the RNA replication step of other RNA viruses like Dengue virus and Zika virus nih.gov. This suggests that this compound could potentially interfere with viral replication processes, a hypothesis that warrants further investigation.
| Compound Class | Virus Family | Mechanism of Action | Reference |
|---|---|---|---|
| N-Phenylpyridine-3-Carboxamide | Flavivirus (Dengue, West Nile, Zika) | Inhibition of the viral RNA replication step. | nih.gov |
| Indole Derivatives | Coronaviridae (SARS-CoV-2) | Inhibition of viral replication. | actanaturae.ru |
Structure Activity Relationship Sar and Pharmacophore Mapping
Impact of Phenyl Ring Substitution on Activity
The nature and position of substituents on the N-phenyl ring are critical determinants of the biological activity of indole-3-carboxamide derivatives. These substitutions can significantly alter the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Positional Effects of Halogen Substitution (e.g., 3-chloro vs. 4-chloro)
The position of halogen atoms on the N-phenyl ring can profoundly influence the biological efficacy of the compound. While direct comparative studies for 3-chloro versus 4-chloro substitution on the N-phenyl-1H-indole-3-carboxamide core are not extensively detailed in the available literature, SAR studies on analogous scaffolds provide significant insights. For instance, in related heterocyclic carboxamides, the location of a chloro substituent is a key factor in modulating activity.
In a series of N-phenyl-thiophene-carboxamide derivatives, which are bioisosteres of N-phenylcarboxamides, the position of substituents on the aromatic ring was shown to be critical for fungicidal activity. nih.gov Similarly, for certain kinase inhibitors like VEGFR-2 inhibitors, a terminal phenyl group substituted with chlorine in the para-position (4-position) is considered important for hydrophobic interactions within the receptor's binding pocket. nih.gov In a study of novel indole (B1671886)–1,2,4-triazole-based acetamides, a compound featuring a 3,4-dichlorophenyl moiety demonstrated the most potent cytotoxic efficacy against a liver cancer cell line, highlighting the positive impact of specific halogenation patterns. mdpi.com
Table 1: Positional Effects of Halogen Substitution on Biological Activity in Analogous Scaffolds
| Scaffold | Substituent Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Thiophene Carboxamides | Varies | Positional isomerism significantly affects fungicidal and SDH inhibitory activity. | nih.gov |
| Quinolone/Quinazoline Derivatives | para-Chloro | Important for hydrophobic interactions in the VEGFR-2 binding pocket. | nih.gov |
| Indole–1,2,4-triazole Acetamides | 3,4-Dichloro | Exhibited the highest potency against the Hep-G2 cancer cell line. | mdpi.com |
Influence of Other Aromatic Substituents
Beyond halogens, the introduction of other functional groups with varying electronic properties—either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—on the phenyl ring is a key strategy in medicinal chemistry.
Studies on related indole-sulfonamide derivatives showed that the nature of the substituent on a phenyl ring significantly impacted anticancer activity. The replacement of EWGs (such as -NO₂, -CN, -Br, -CF₃) with an electron-donating hydroxyl (-OH) group led to derivatives with improved cytotoxic activities against several cancer cell lines. nih.gov Conversely, in a series of fluorinated phenylcyclopropylamines designed as enzyme inhibitors, EDGs (e.g., -CH₃, -OCH₃) increased the potency of tyramine (B21549) oxidase inhibition, whereas EWGs (-F, -Cl, -CF₃) decreased the activity. nih.gov
This demonstrates that the optimal electronic nature of the substituent is highly dependent on the specific biological target. For N-(3-Chlorophenyl)-1H-indole-3-carboxamide, the 3-chloro group acts as an electron-withdrawing substituent through induction. nih.gov Further modifications could involve introducing EDGs like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, or stronger EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃), to probe the electronic requirements of the target's binding site.
Role of the Indole Ring System in Bioactivity
The indole nucleus is not merely a scaffold but an active pharmacophoric element. Modifications to both the nitrogen and carbon atoms of the indole ring can lead to significant changes in biological activity.
Modifications at Indole Nitrogen (N1)
The indole N1 position, bearing a proton, can act as a hydrogen bond donor. Alkylation or acylation at this position removes this capability but allows for the introduction of new functionalities that can explore additional binding pockets or modulate the compound's physicochemical properties.
SAR studies on indole-3-carboxamides have shown that the N1 position is a versatile point for modification. For instance, N-benzyl, acyl, and sulfonyl groups have been successfully introduced, yielding compounds with potent biological activity. nih.gov Even an unsubstituted N-H can be crucial for activity in some contexts. nih.gov In a study on 2-(3′-indolyl)-N-arylthiazole-4-carboxamides, protection of the indole N-H with a 4-chlorobenzyl group was found to be beneficial for antibacterial activity. researchgate.net Furthermore, research on indazole-3-carboxamides, which are structural isomers of indole-carboxamides, demonstrated that introducing a three-carbon linker between the N1 position and various heterocyclic rings led to potent PARP-1 inhibitors. nih.gov This highlights the potential for significant activity modulation through substitution at the N1 position.
Substitutions at Indole Carbon Positions (e.g., C3, C5)
While the core structure has the carboxamide group at the C3 position, substitutions at other carbon atoms of the indole ring, particularly at the C5 position, are known to be critical for activity.
The C5 position is frequently substituted to enhance potency and modulate properties. In a series of antimicrobial indole-3-carboxamide conjugates, 5-bromo-substituted analogues were generally more broad-spectrum in their activity compared to other functionalized derivatives. mdpi.com The presence of a halogen at the C5 position of the indole ring profoundly influences biological activity. For a series of indole-2-carboxylate (B1230498) inhibitors of EGFR/BRAF pathways, a 5-chloro substituent was a key feature of the most potent compounds. This suggests that an electron-withdrawing group at the C5 position of the indole ring is a favorable modification for certain biological targets.
Table 2: Effect of Indole Ring Substitutions on Biological Activity
| Position | Substituent | Scaffold | Observed Effect | Reference |
|---|---|---|---|---|
| N1 | 4-Chlorobenzyl | 2-(3′-indolyl)-N-arylthiazole-4-carboxamide | Beneficial for antibacterial activity | researchgate.net |
| N1 | Alkyl/Acyl/Sulfonyl | Indole-3-carboxamide | Tolerated and can lead to potent compounds | nih.gov |
| C5 | Bromo | Indole-3-carboxamide | Enhanced broad-spectrum antimicrobial activity | mdpi.com |
| C5 | Chloro | Indole-2-carboxylate | Key feature in potent EGFR/BRAF inhibitors |
Carboxamide Linker and Side Chain Optimization
The carboxamide linker is a critical structural element that connects the indole and phenyl moieties. Its rigidity, hydrogen bonding capabilities, and precise orientation are paramount for biological activity.
Research on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific regiochemistry of the amide linker is crucial. The indazole-3-carboxamide isomer was active, while its reverse amide isomer was completely inactive, underscoring the importance of the linker's orientation for proper interaction with the target. nih.gov Similarly, in a study of anti-HIV-1 agents based on an indole scaffold, shifting the carboxamide moiety from position 2 to position 3 was found to reduce activity, indicating that the placement of the linker is a sensitive parameter. nih.gov
The group attached to the amide nitrogen—in this case, the 3-chlorophenyl group—is also a key area for optimization. As discussed in section 5.1, modifications to this phenyl ring can drastically alter activity. Furthermore, replacing the entire N-aryl side chain with other groups, such as polyamine conjugates, has been shown to impart potent antimicrobial properties, demonstrating the versatility of the indole-3-carboxamide core for generating diverse biological activities through side chain optimization. mdpi.com
Length and Rigidity of Linker Chains
In a series of 1H-indole-2-carboxamides, it was observed that the nature of the linker between the amide functionality and a terminal phenyl ring was crucial for activity. Specifically, linkers other than an ethylene (B1197577) bridge resulted in a complete loss of biological activity, highlighting a strict requirement for a specific length and flexibility. While this finding pertains to the 2-carboxamide (B11827560) scaffold, it underscores the general principle that the spatial arrangement and distance between key pharmacophoric features are critical.
For indole derivatives where a carbon chain is present at the C3 position, research has shown that the length of this chain directly influences potency. Optimal in vitro and in vivo activity was observed for chains containing four to six carbon atoms. Shorter side chains led to inactive compounds, suggesting that a certain minimum length is required to effectively span the distance between binding pockets or to induce the correct conformational change in the target protein. limef.com This principle of an optimal linker length is a recurring theme in SAR studies.
The rigidity of the linker is another important factor. Introducing rigid elements, such as double bonds or cyclic structures, can lock the molecule into a more defined conformation. This can be advantageous if the rigid conformation is the bioactive one, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. For instance, in a series of indole- and pyrrole-derived cannabinoids, the replacement of a flexible morpholinoethyl group with a more rigid cyclic structure resulted in a significant decrease in receptor affinity. limef.com
| Compound Series | Linker Modification | Observed Effect on Activity | Reference |
| 1H-Indole-2-carboxamides | Variation from ethylene linker | Total loss of activity | nih.gov |
| Indole-3-carbon chain derivatives | Chain length variation (C1-C6) | Optimal activity with C4-C6 chains | limef.com |
| Indole- and pyrrole-derived cannabinoids | Replacement of flexible linker with cyclic structure | Decreased receptor affinity | limef.com |
Terminal Amide Modifications
The terminal amide group in this compound is a key structural feature that can participate in hydrogen bonding and other interactions with biological targets. Modifications to this group can therefore have a profound impact on the compound's activity.
The orientation and substitution of the amide linker are critical. In a study of indazole-3-carboxamides, it was found that the specific regiochemistry of the amide linker was essential for the inhibition of calcium influx. A reverse amide isomer was found to be inactive, demonstrating the importance of the precise arrangement of the hydrogen bond donor and acceptor atoms within the amide bond. nih.gov
Furthermore, the nature of the substituent on the amide nitrogen (the N-aryl group) is a key determinant of activity. In the case of this compound, the 3-chlorophenyl group plays a significant role in binding. The electronic properties and substitution pattern of this aromatic ring can influence factors such as binding affinity and selectivity.
Studies on related heterocyclic carboxamides, such as pyrazole-3-carboxamides, have shown that varying the substituents on the N-aryl ring can modulate activity. A quantitative SAR study on a series of pyrazole-3-carboxamide analogues indicated that substituents with a positive charge density in the region of the terminal ring would be predicted to possess increased pharmacological activity. nih.gov This suggests that electrostatic interactions are important for the binding of this class of compounds.
| Compound Series | Amide Modification | Observed Effect on Activity | Reference |
| Indazole-3-carboxamides | Reverse amide isomer | Inactive | nih.gov |
| Pyrazole-3-carboxamide analogues | Substituents with positive charge density on N-aryl ring | Predicted increased activity | nih.gov |
Computational Chemistry and Molecular Modeling Research
Molecular Docking Studies
Specific molecular docking studies predicting the ligand-receptor/enzyme binding modes or identifying key protein-ligand interactions for N-(3-Chlorophenyl)-1H-indole-3-carboxamide are not available in the reviewed literature. While such studies exist for other indole (B1671886) derivatives, applying those findings to this specific compound would be speculative.
Molecular Dynamics Simulations
No molecular dynamics simulations have been published that analyze the binding stability or conformational changes of this compound when interacting with a biological target.
Quantum Chemical Calculations
There is no available research that details the electronic structure analysis, such as through Density Functional Theory (DFT) applications, specifically for this compound.
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is often followed by lead compound prioritization, where the identified "hits" from the virtual screen are further evaluated and ranked based on various computational and experimental criteria to select the most promising candidates for further development.
While numerous studies have been published on the virtual screening and molecular modeling of the broader class of indole-3-carboxamide derivatives for various biological targets, specific data detailing these processes for this compound, including detailed research findings and data tables, could not be located. Therefore, a detailed discussion on the virtual screening and lead compound prioritization of this specific compound cannot be provided at this time.
Preclinical Research Models and in Vivo Efficacy
Analgesic Activity in Pain Models (e.g., Formalin model, Neuropathic pain model)
No studies detailing the analgesic effects of N-(3-Chlorophenyl)-1H-indole-3-carboxamide in established pain models, such as the formalin test or models of neuropathic pain, were identified. Research on other indole-3-carboxamide derivatives has shown activity in such models, but these findings are not directly applicable to the specific compound .
Anti-Infective and Anti-Parasitic Efficacy in Animal Models (e.g., protection against alphavirus infection)
There is no available data from animal studies to support the efficacy of this compound as an anti-infective or anti-parasitic agent. Specifically, no research has been published regarding its potential protective effects against alphavirus infections or other pathogens in in vivo models.
Anti-Tumor Efficacy in Xenograft Models
The scientific literature lacks reports on the anti-tumor efficacy of this compound in xenograft models. While related indole (B1671886) compounds have been investigated for their anticancer properties, in vivo studies using human tumor xenografts to evaluate this specific compound have not been published.
Other Disease-Specific Animal Models (e.g., Hyperlipidemia, Osteoporosis)
No preclinical data was found for this compound in animal models of hyperlipidemia or osteoporosis. Studies on other novel carboxamide derivatives have been conducted in rat models of hyperlipidemia, but these compounds are structurally distinct. Likewise, the effect of this specific indole carboxamide on bone density and architecture in osteoporosis models, such as those induced by ovariectomy, has not been documented.
Pharmacodynamic Endpoints and Biomarker Modulation
In the absence of in vivo efficacy studies, there is no information on the pharmacodynamic endpoints or biomarker modulation associated with this compound treatment in animal models. Research would be required to determine its mechanism of action, target engagement, and effects on relevant biological markers in vivo.
Advanced Research Applications and Future Directions
Design of Novel Chemical Entities Based on the Indole (B1671886) Carboxamide Scaffold
The indole carboxamide framework is a versatile template for the design of new chemical entities (NCEs) targeting a wide array of biological targets. nih.gov Its structural simplicity, synthetic tractability, and ability to form key interactions with protein targets make it an ideal starting point for drug discovery campaigns. nih.govrsc.org Researchers are actively exploring modifications at several key positions of the indole ring and the carboxamide side chain to enhance potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies on related indole-2-carboxamides have demonstrated that substitutions on the indole ring and the N-phenyl group can dramatically influence biological activity. For instance, in the context of antitubercular agents targeting the Mycobacterial Membrane Protein Large 3 (MmpL3), modifications to the indole scaffold, such as the introduction of halogen atoms, have led to compounds with potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. rsc.orgelsevier.com Similarly, the design of conformationally constrained tricyclic indole-3-carboxamides has yielded potent CB1 cannabinoid receptor agonists, where the stereochemistry of the molecule plays a crucial role in its activity. nih.gov
Future design strategies for novel entities based on the N-(3-Chlorophenyl)-1H-indole-3-carboxamide scaffold will likely involve:
Scaffold Hopping and Ring System Modification: Replacing the indole core with bioisosteric rings like indazole or benzofuran (B130515) to modulate physicochemical properties and explore new intellectual property space.
Fragment-Based Drug Design (FBDD): Using fragments from other known active compounds to append to the core scaffold, potentially enhancing activity or introducing new functionalities. rsc.org
Computational Modeling and In Silico Screening: Employing molecular docking and dynamics simulations to predict the binding of novel analogs to specific targets, thereby prioritizing synthetic efforts. nih.gov
| Compound Class | Target | Reported Activity | Reference |
|---|---|---|---|
| Indole-2-carboxamides | MmpL3 (Mycobacterium tuberculosis) | Potent antitubercular activity (MIC = 0.32 μM for lead compound) | rsc.orgelsevier.com |
| Tricyclic Indole-3-carboxamides | CB1 Cannabinoid Receptor | Potent agonism, dependent on absolute configuration | nih.gov |
| Indole-2-carboxamides | TRPV1 Ion Channel | Novel and selective agonism for pain and inflammation | nih.gov |
| Indole-3-propionamides | Nav1.7 Sodium Channel | Selective inhibition for pain relief | researchgate.net |
Hybridization Strategies for Multi-Target Drug Discovery
Complex multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic approaches that modulate multiple biological targets simultaneously. nih.gov Molecular hybridization, a strategy that combines two or more distinct pharmacophores into a single molecule, has emerged as a powerful tool for designing multi-target-directed ligands (MTDLs). researchgate.netsemanticscholar.org The indole carboxamide scaffold is an excellent candidate for this approach due to its synthetic accessibility and proven activity against diverse targets.
Hybridization can be achieved by linking the indole carboxamide moiety to another pharmacophore via a flexible or rigid linker, or by fusing the two scaffolds directly. This strategy aims to create a single chemical entity with a balanced activity profile against multiple targets, potentially leading to synergistic efficacy, reduced side effects, and a lower likelihood of developing drug resistance compared to combination therapies. nih.govresearchgate.net
For example, researchers have designed indole-2-carboxamide derivatives that exhibit dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer. nih.gov Other studies have explored hybrids that target both protein kinases and tubulin polymerization. nih.govnih.gov Future applications for this compound could involve creating hybrid molecules that combine its core structure with moieties known to interact with targets relevant to diseases like cancer or Alzheimer's disease. researchgate.netnih.gov
| Indole Carboxamide Core | Linked Pharmacophore | Potential Combined Targets | Therapeutic Area |
|---|---|---|---|
| This compound | Histone Deacetylase (HDAC) inhibitor moiety (e.g., hydroxamic acid) | Kinases, HDACs | Oncology |
| This compound | Acetylcholinesterase (AChE) inhibitor moiety (e.g., tacrine (B349632) analog) | Kinases, AChE | Neurodegenerative Diseases |
| This compound | moiety | Cannabinoid Receptors, MmpL3 | Infectious Disease/Pain |
Elucidation of Broader Biological System Interactions
While initial research may focus on a primary target, understanding the broader biological interactions of a compound is crucial for its development. The concept of polypharmacology acknowledges that a single drug can interact with multiple targets, which can be responsible for both its therapeutic effects and its side effects. nih.gov The indole carboxamide scaffold has been associated with a wide range of biological targets, highlighting its promiscuous yet tunable nature.
Derivatives of the indole carboxamide core have shown activity against:
Protein Kinases: Including EGFR, VEGFR-2, and BRAFV600E, which are critical in cancer signaling pathways. nih.gov
Bacterial Enzymes and Transporters: Such as MmpL3, essential for the survival of Mycobacterium tuberculosis. nih.gov
G-Protein Coupled Receptors (GPCRs): Notably the cannabinoid receptors CB1 and CB2. nih.govnih.gov
Ion Channels: Including the voltage-gated sodium channel Nav1.7, a key target for pain. researchgate.net
Future research on this compound will require comprehensive profiling to elucidate its full range of biological interactions. Techniques such as chemoproteomics, thermal proteome profiling, and large-scale kinase screening panels can help identify both intended and off-target interactions. This broader understanding is essential for predicting potential therapeutic applications, understanding mechanisms of action, and identifying potential safety liabilities early in the drug discovery process.
Potential for Development as Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in cellular and physiological systems. nih.gov Due to their modular nature and established structure-activity relationships, indole carboxamides like this compound are promising candidates for development as chemical probes.
To be an effective chemical probe, a compound should ideally possess:
High potency for its intended target.
High selectivity over other related targets.
A known and well-characterized mechanism of action.
Suitability for use in cellular or in vivo models. nih.gov
By optimizing an indole carboxamide "hit" from a screening campaign, researchers can develop highly selective tool compounds. nih.gov For instance, a potent and selective MmpL3 inhibitor derived from the indole-2-carboxamide scaffold could be used to probe the function of this transporter in mycobacterial physiology. rsc.org Similarly, a highly selective kinase inhibitor based on the this compound structure could be invaluable for dissecting complex signaling pathways in cancer cells. These probes can be further modified by incorporating tags (e.g., biotin, fluorescent dyes) to facilitate pull-down experiments or imaging studies, helping to identify binding partners and elucidate biological pathways.
Q & A
Q. What are the standard synthetic routes for preparing N-(3-Chlorophenyl)-1H-indole-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with indole-3-carboxylic acid derivatives and 3-chloroaniline. Key steps include:
- Amide coupling : Using coupling agents like carbodiimides (e.g., EDC/HOBt) to facilitate reaction between indole-3-carboxylic acid and 3-chloroaniline .
- Activation of carboxylic acid : Conversion to acid chlorides (e.g., using thionyl chloride) for improved reactivity with amines .
- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (temperature, solvent) must be optimized to avoid side products like N-oxides or dimerization .
Q. How can researchers characterize this compound?
Essential analytical methods include:
- NMR spectroscopy : and NMR to confirm the indole core, chlorophenyl substituent, and amide bond formation (e.g., amide proton at δ ~10 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClNO) .
- Chromatography : GC or HPLC to assess purity (>95% recommended for biological assays) .
Q. What solubility and stability properties are critical for handling this compound?
- Solubility : Poor aqueous solubility due to the hydrophobic indole and chlorophenyl groups. Use polar aprotic solvents (DMSO, DMF) for stock solutions.
- Stability : Susceptible to photodegradation; store in amber vials at -20°C. Hydrolytic stability of the amide bond should be tested at physiological pH (e.g., pH 7.4 buffer) .
Q. How should researchers design initial biological activity screens for this compound?
- Target selection : Prioritize kinases, GPCRs, or enzymes (e.g., COX-2) based on structural analogs with indole-carboxamide scaffolds .
- Assay conditions : Use cell-free systems (e.g., enzyme inhibition assays) to minimize interference from solubility issues. Include positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives from aggregation or solvent effects .
- Off-target profiling : Use proteome-wide screens (e.g., thermal shift assays) to identify unintended interactions .
- Structural analogs : Compare activity of derivatives (e.g., fluorinated or methylated indoles) to establish structure-activity relationships (SAR) .
Q. How can researchers optimize metabolic stability for in vivo studies?
- Liver microsome assays : Incubate with human or rodent microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the indole ring) .
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) or methyl substituents to block metabolic pathways .
Q. What crystallographic methods are used to determine the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., using DCM/hexane). Analyze dihedral angles between the indole and chlorophenyl groups to assess planarity .
- Density functional theory (DFT) : Validate experimental bond lengths and angles with computational models .
Q. How can structure-activity relationship (SAR) studies improve target specificity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
